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Compound of Interest

Compound Name: 4-Ethyl-2-hydroxybenzo[d]oxazole

Cat. No.: B12876911

Get Quote

\ J

Compound Overview & Physicochemical
Handling[1][2][3]

4-Ethyl-2-hydroxybenzo[d]oxazole functions as a lipophilic bioisostere of phenol/catechol
moieties in medicinal chemistry.[1] It exists in equilibrium between the enol (2-hydroxy) and
keto (2-one) forms, with the keto form (benzoxazolone) predominating in solution.[1]

Molecular Weight: ~163.17 g/mol [1]

LogP (Predicted): ~2.3—-2.6 (Moderate Lipophilicity)[1]

Key Reactivity: Nucleophilic attack at C-2; Hydroxylation at C-5/C-6 (Metabolic).[1]

Solubility: Low in water; High in DMSO and Ethanol.[1]

Protocol 1: Stock Solution Preparation & QC

Objective: Create a stable, precipitation-free stock for biological assays.
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» Weighing: Weigh 1.63 mg of compound into a sterile glass vial (avoid plastic if long-term
storage is planned due to lipophilic adsorption).

e Solubilization: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide, 299.9%) to achieve a 10
mM stock solution.[1]

o Critical Step: Vortex for 30 seconds. If visual particulates remain, sonicate at 40 kHz for 5
minutes at room temperature.

e Quality Control (Absorbance Check):
o Dilute 1:100 in PBS (pH 7.4).[1]
o Measure Absorbance at 280 nm (aromatic ring) and 305 nm (benzoxazole core).[1]

o Pass Criteria: Solution must remain clear. OD values should be consistent across
triplicates (<5% CV).

o Storage: Aliquot into amber vials. Store at -20°C. Stable for 6 months. Avoid freeze-thaw
cycles >3 times.[1]

Metabolic Stability Assay (CYP2E1 Focus)

Rationale: Structurally analogous to Chlorzoxazone, this compound is a likely substrate for
Cytochrome P450 2E1 (CYP2E1L).[1] Determining its metabolic half-life (

) and intrinsic clearance (
) is essential for predicting in vivo bioavailability.[1]

Materials

e Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

 NADPH Regenerating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL
G6PDH, 3.3 mM MgCI2).[1]

e 0.1 M Potassium Phosphate Buffer (pH 7.4).[1]
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» Stop Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

Step-by-Step Protocol

e Pre-Incubation:
o Prepare a reaction mixture in a 96-well plate:
» Buffer: 445 pL[1]
» HLM (final conc.[1] 0.5 mg/mL): 12.5 pL[1]

» Test Compound (10 mM Stock): Dilute to 1 uM final concentration (0.05 pL). Note: Keep
DMSO <0.1% to avoid CYP inhibition.[1]

o Incubate at 37°C for 5 minutes.

Reaction Initiation:

o Add 50 pL of NADPH Regenerating System to initiate the reaction.

o Control: For negative control wells, add Buffer instead of NADPH.[1]

Sampling (Time-Course):

o At time points 0, 5, 15, 30, and 60 minutes, remove 50 pL of the reaction mixture.

o Immediately dispense into 150 pL of Ice-cold Stop Solution to quench metabolism and
precipitate proteins.[1]

Processing:

o Centrifuge plates at 4,000 rpm for 20 minutes at 4°C.

o Transfer supernatant to LC-MS/MS vials.

Analysis:
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o Monitor the depletion of the parent peak (MRM transition specific to 163.17 Da -
Fragment).[1]

o Look for +16 Da peaks (Hydroxylation metabolites).[1]

Data Calculation

Plot

vs. Time. The slope

is the elimination rate constant.[1]

[1]

Antimicrobial Susceptibility Assay (MIC
Determination)

Rationale: Benzoxazole derivatives are "privileged scaffolds” for antimicrobial agents, often
targeting DNA gyrase or bacterial membranes.[1] This assay determines the Minimum
Inhibitory Concentration (MIC).[1][2]

Materials
e Strains:S. aureus (ATCC 29213), E. coli (ATCC 25922).[1]

o Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]
o Detection: Resazurin (Alamar Blue) or Turbidity (OD600).[1]
Step-by-Step Protocol
e Inoculum Preparation:
o Culture bacteria overnight.[1] Adjust turbidity to 0.5 McFarland Standard (

CFU/mL).

o Dilute 1:100 in CAMHB to achieve
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CFU/mL.[1]

e Compound Dilution (Checkerboard/Serial):

o

In a 96-well clear flat-bottom plate, add 100 pL of CAMHB to columns 2-12.

[¢]

Add 200 pL of Test Compound (e.g., 256 pg/mL in media) to column 1.[1]

[¢]

Perform 2-fold serial dilutions from column 1 to 10. Discard excess 100 pL from column
10.

o

Column 11: Growth Control (Bacteria + DMSO only).[1]

[e]

Column 12: Sterility Control (Media only).[1][2]
 Inoculation:
o Add 100 pL of the diluted bacterial suspension to wells 1-11. Final volume: 200 pL.
* Incubation:
o Incubate at 37°C for 18—-24 hours (aerobic).
» Readout:
o Visual: MIC is the lowest concentration with no visible turbidity.[1]
o Resazurin Add-on: Add 30 pL of 0.01% Resazurin solution. Incubate 1-4 hours. Blue

Pink indicates growth.[1] MIC is the lowest concentration remaining Blue.[1]

Mammalian Cytotoxicity Screen (MTT Assay)

Rationale: To establish the Selectivity Index (SI) (CC50 / MIC). This ensures the compound kills
bacteria/targets without lysing host cells.[1]

Protocol
e Seeding: Seed HEK293 or HepG2 cells (
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cells/well) in DMEM + 10% FBS in a 96-well plate. Incubate 24h for attachment.

e Treatment:

o Remove media.[1] Add 100 pL fresh media containing the compound (Concentration
range: 1 uM — 100 pM).[1]

o Include Vehicle Control (0.5% DMSOQO) and Positive Control (Triton X-100).

o Incubate for 48 hours at 37°C, 5% CO2.
o MTT Addition:

o Add 10 pL of MTT Reagent (5 mg/mL in PBS).[1] Incubate 4 hours.
» Solubilization:

o Aspirate media carefully.[1][2] Add 100 uL DMSO to dissolve purple formazan crystals.[1]
e Measurement:

o Read Absorbance at 570 nm (Reference 630 nm).

o Calculate % Cell Viability relative to Vehicle Control.[1]

Visualization of Experimental Workflow
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Figure 1: Integrated screening workflow for benzoxazole derivatives, linking potency, safety,

and metabolic stability.

Data Summary Template

Assay Type Parameter Target Value (Ideal) Notes
Short
i i ; implies rapid
Metabolic Stability (Human Microsomes) > 30 min P p .
clearance (likely C-6
hydroxylation).[1]
Compare vs.
o ) MIC ( Ciprofloxacin or
Antimicrobial <10 pg/mL )
) Vancomycin controls.
[1]
. High CC50 indicates
Cytotoxicity CC50 (HepG2) > 50 uM o
low host toxicity.[1]
o Sl > 10 warrants
Selectivity Index CC50/MIC >10 o
further in vivo study.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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